molecular formula C15H15N5OS B2725302 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide CAS No. 831234-10-7

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No.: B2725302
CAS No.: 831234-10-7
M. Wt: 313.38
InChI Key: MPTZZVNNTBIYJD-UHFFFAOYSA-N
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Description

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with methyl groups at positions 5 and 7, a thioether linkage, and an N-phenylacetamide moiety. This structure confers unique physicochemical properties, enabling diverse biological activities. Synthetically, it is derived from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiol intermediates, as evidenced by its preparation via coupling reactions with chloroacetamide derivatives under basic conditions .

The compound has been investigated for multiple applications:

  • Antiviral Activity: Derivatives of this scaffold, including 2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-N-(2-phenoxyphenyl)acetamide (12s), inhibit respiratory syncytial virus (RSV) by targeting viral entry or replication .
  • Herbicidal and Fungicidal Potential: Structural analogs, such as hydrazone derivatives, exhibit herbicidal activity against Amaranthus retroflexus and fungicidal effects on Fusarium oxysporum .
  • Antiparasitic Applications: Copper(II) complexes containing triazolopyrimidine ligands demonstrate efficacy against Trypanosoma cruzi and Leishmania peruviana .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-10-8-11(2)20-14(16-10)18-15(19-20)22-9-13(21)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTZZVNNTBIYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321699
Record name 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

831234-10-7
Record name 2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazolopyrimidine ring or the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymatic processes in bacteria .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents/Modifications Molecular Weight Biological Activity Source
Target Compound Thioacetamide-N-phenyl, 5,7-dimethyl-triazolo[1,5-a]pyrimidine 341.39 Antiviral (RSV inhibition)
2-fluoro-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (8b) Sulfonamide, 5,7-dimethyl, trifluoromethyl 429.31 Herbicidal (enhanced potency)
Pyroxsulam Sulfonamide, 5,7-dimethoxy, trifluoromethyl 483.32 Herbicidal (broad-spectrum)
N-[4-(tert-butyl)-thiazol-2-yl]-2-[(5,7-dimethyl-triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide Thiazole-tert-butyl, triazolo[4,3-a]pyrimidine 466.52 Unknown (structural variation)
[18F]F-DPA (Pyrazolo[1,5-a]pyrimidine acetamide) Pyrazolo core, diethylacetamide 349.34 Radiopharmaceutical (TSPO imaging)

Sulfonamide Derivatives

Compounds such as 8b () and pyroxsulam () replace the thioacetamide group with sulfonamide linkages. Pyroxsulam’s 5,7-dimethoxy and trifluoromethyl substituents enhance its herbicidal efficacy, achieving broad-spectrum weed control at lower doses compared to the target compound’s methyl-substituted core . The trifluoromethyl group in 8b further improves lipophilicity and target binding, critical for herbicidal activity .

Heterocyclic Core Modifications

  • Pyrazolo[1,5-a]pyrimidine Analogues : [18F]F-DPA () replaces the triazolo ring with a pyrazolo core, altering pharmacokinetics for central nervous system imaging applications.
  • Triazolo[4,3-a]pyrimidine Isomers : The compound in exhibits a regioisomeric triazolo[4,3-a]pyrimidine core, which may influence receptor binding due to altered nitrogen positioning.

Substituent Effects

  • Methyl vs. Methoxy Groups : Methoxy-substituted derivatives (e.g., pyroxsulam) generally show higher solubility and bioavailability than methylated analogs .
  • Chiral Centers : Hydrazone derivatives with α-methyl substituents () demonstrate superior fungicidal activity due to stereospecific interactions with biological targets.

Antiviral Activity

The target compound and its derivative 12s () inhibit RSV at IC~50~ values comparable to ribavirin, likely through interference with viral fusion or RNA synthesis. In contrast, sulfonamide derivatives (e.g., 8b ) lack antiviral activity but excel in herbicidal applications .

Herbicidal and Fungicidal Activity

  • Herbicidal : Pyroxsulam (EC~50~ = 0.1–1.0 µM) outperforms the target compound, which requires higher concentrations for weed suppression .
  • Fungicidal : Hydrazone derivatives of the target compound () inhibit Fusarium oxysporum at 50 µg/mL, comparable to commercial fungicides.

Biological Activity

The compound 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide is a derivative of the triazolo-pyrimidine class known for its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine with suitable thioacetic derivatives. The following general steps outline the synthetic pathway:

  • Starting Materials : 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and N-phenylacetamide.
  • Reaction Conditions : The reaction is usually conducted in a solvent like DMF or DMSO at elevated temperatures (around 80-100°C) for several hours.
  • Purification : The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds containing the triazolo-pyrimidine moiety exhibit significant antimicrobial properties. A study highlighted that derivatives showed effective fungicidal activity against pathogens like Rhizoctonia solani, indicating potential use as antifungal agents .

Anticancer Properties

Triazolo-pyrimidine derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that certain derivatives inhibited the growth of various cancer cell lines. For instance, a compound similar to our target showed an IC50 value of approximately 27.6 μM against the MDA-MB-231 breast cancer cell line . This suggests that structural modifications can enhance anticancer efficacy.

Herbicidal Activity

Preliminary bioassays have shown that compounds in this class possess herbicidal activity. They have been tested against various weeds and demonstrated effective growth inhibition . This property can be particularly useful in agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing their activity include:

  • Substituents on the Triazole Ring : Modifications at positions 5 and 7 of the triazole ring significantly affect potency.
  • Phenyl Group Variations : Different substituents on the phenyl group can enhance or diminish biological activity.

Case Studies

CompoundActivity TypeIC50 ValueReference
Compound AAntifungal15 μM
Compound BAnticancer (MDA-MB-231)27.6 μM
Compound CHerbicidalEffective against R. solani

Q & A

Q. What are the standard synthetic protocols for this compound, and how are intermediates validated?

The synthesis typically involves cyclization of precursors such as 2-chloro-N-phenylacetamide with sodium azide in a toluene/water mixture under reflux (5–7 hours). Intermediates are purified via column chromatography using gradient elution (e.g., EtOAc/light petroleum 2:8) and monitored by TLC (hexane:EtOAc 9:1) . Key characterization includes 1H-NMR (e.g., δ 2.83 for methyl groups, δ 7.33 for phenyl protons in DMSO-d6) and IR spectroscopy (e.g., 1654 cm⁻¹ for carbonyl stretches) .

Q. What spectroscopic techniques are essential for structural confirmation?

Core techniques include:

  • 1H-NMR : Identifies substituents (e.g., methyl groups at δ 2.83, aromatic protons at δ 7.33) .
  • IR Spectroscopy : Confirms functional groups (e.g., 1654 cm⁻¹ for amide C=O) .
  • X-ray crystallography : Resolves spatial arrangements, as seen in similar triazolopyrimidines (e.g., monoclinic P2₁/c space group with Z=4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyclization step?

Key variables include:

  • Solvent polarity : 1,4-dioxane enhances reactivity in acylations .
  • Catalysts : Triethylamine (TEA) improves coupling efficiency (e.g., 0.36 mmol TEA with phenylacetylchloride) .
  • Reaction time : Extended reflux (24–72 hours) increases conversion, as shown in triazolotriazine syntheses .
  • Temperature : Reactions at 60–70°C balance speed and side-product minimization .

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Discrepancies may arise from crystallization solvents, impurities, or instrumental calibration. Strategies include:

  • Replicating synthesis under standardized conditions (e.g., ethanol recrystallization for purity) .
  • Cross-validating with X-ray diffraction (e.g., comparing unit cell parameters with published structures) .
  • Using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What methodologies are effective for structure-activity relationship (SAR) studies?

SAR analysis involves:

  • Systematic substitution : Modifying methyl or phenyl groups to assess bioactivity (e.g., enhanced cytotoxicity with chlorine substitution at position 2) .
  • In vitro assays : Testing derivatives against cancer cell lines (e.g., HL-60, A549) to correlate substituents with potency .
  • Molecular docking : Simulating interactions with target enzymes (e.g., kinase inhibition) .

Q. How can low solubility in biological assays be addressed without altering core pharmacophores?

Strategies include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., acetate esters) .
  • Co-solvents : Using DMSO/PBS mixtures (<1% DMSO) to maintain compound integrity .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across similar triazolopyrimidine derivatives?

Variations often stem from assay conditions (e.g., cell line specificity, incubation time). Mitigation involves:

  • Standardized protocols : Adopting MTT assay guidelines for cytotoxicity .
  • Dose-response curves : Comparing IC₅₀ values under identical conditions .
  • Meta-analysis : Cross-referencing data from peer-reviewed studies (e.g., PubChem bioactivity entries) .

Methodological Resources

  • Synthesis : Refer to reflux conditions in and acyl chloride coupling in .
  • Crystallography : Use space group data from and packing diagrams in .
  • SAR : Leverage substituent comparisons in and docking methods in .

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